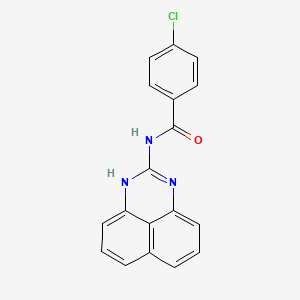

4-chloro-N-(1H-perimidin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(1H-perimidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O/c19-13-9-7-12(8-10-13)17(23)22-18-20-14-5-1-3-11-4-2-6-15(21-18)16(11)14/h1-10H,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWMNTZUZBZPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-(1H-perimidin-2-yl)benzamide can be achieved through several methods. One efficient route involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is advantageous due to its high yield and relatively mild reaction conditions. Another approach involves the reaction of (1H-perimidin-2-yl) acetic acid hydrazide with ethyl N-arylhydrazonochloroacetate in dioxane in the presence of triethylamine . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve large-scale production.

Chemical Reactions Analysis

4-chloro-N-(1H-perimidin-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and metal catalysts. For instance, the compound can undergo electrophilic and nucleophilic reactions due to the presence of a lone pair of nitrogen atoms that transfer their electron density to the naphthalene ring from the fused heterocyclic ring . Major products formed from these reactions include substituted perimidine derivatives, which can be further utilized in various applications.

Scientific Research Applications

4-chloro-N-(1H-perimidin-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, perimidine derivatives, including this compound, have shown promising results as antifungal, antimicrobial, antiulcer, and antitumor agents . Additionally, the compound is used in the dye industry as a coloring agent and dye intermediate in fibers and plastic synthesis . Its ability to form complexes with metals also makes it valuable in catalytic activity in organic synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1H-perimidin-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound’s electronic properties, due to the presence of both π-excessive and π-deficient arrangements, allow it to interact with different proteins and form complexes with metals . These interactions can lead to various biological effects, such as antimicrobial and antitumor activities. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The benzamide scaffold is highly versatile, with modifications at the amide nitrogen or aromatic ring leading to diverse biological and physicochemical properties. Key analogs include:

Key Observations :

Spectral and Physicochemical Properties

- FT-IR : Benzamide derivatives show characteristic peaks for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-Cl (~750 cm⁻¹). Thiourea analogs (e.g., 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide) exhibit additional C=S (~1250 cm⁻¹) and C-S (~650 cm⁻¹) stretches .

- Mass Spectrometry : Polyisotopic elements (Cl, Br) in analogs like 4-bromo-N-(dimethylcarbamothioyl)benzamide produce distinct isotopic patterns, aiding structural confirmation .

- Solubility : Hydrophobic substituents (e.g., naphthyl in ) reduce aqueous solubility, whereas hydroxymethyl groups () enhance it.

Antimicrobial Activity:

- Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) inhibit sulfate-reducing bacteria (e.g., Desulfovibrio piger) at IC₅₀ values of 0.37–1.10 µmol/L, with efficacy linked to nitro and trifluoromethyl groups .

- Mechanism : Disruption of sulfate dissimilation pathways correlates with bacterial growth inhibition.

Neurological Targets:

- 4-Chloro-N-(imidazo[1,2-a]pyridin-3-yl)benzamide (DS2) potentiates GABA receptor activity, with EC₅₀ values in the nanomolar range. The imidazo[1,2-a]pyridine moiety is critical for allosteric modulation .

Enzyme Inhibition:

- Thiourea analogs (e.g., 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide) serve as precursors for oxadiazines, which are structural analogs of Salubrinal—a known inhibitor of GADD34:PP1 phosphatase .

Q & A

Basic: What synthetic methodologies are recommended for 4-chloro-N-(1H-perimidin-2-yl)benzamide to optimize yield and purity?

Answer:

The synthesis typically involves coupling 4-chlorobenzoyl chloride with 1H-perimidin-2-amine under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance reaction efficiency by stabilizing intermediates.

- Catalysts : Use of triethylamine or pyridine as a base to neutralize HCl byproducts and drive the reaction forward.

- Temperature control : Maintain 60–80°C to balance reaction kinetics and avoid decomposition.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity.

For reproducibility, statistical validation (e.g., ANOVA) of reaction variables (e.g., molar ratios, time) is critical .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the perimidine NH (~10–12 ppm) and aromatic chlorobenzoyl protons (~7.5–8.5 ppm).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.73 Å; N-C(O) bond: ~1.34 Å) and confirms planar geometry of the benzamide-perimidine system .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 324.0652) and fragmentation patterns.

- IR Spectroscopy : Confirms amide C=O stretch (~1680 cm) and aromatic C-Cl vibrations (~750 cm) .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Answer:

Discrepancies (e.g., unexpected NMR splitting or MS fragments) require:

- Multi-technique cross-validation : Compare X-ray data with DFT-calculated NMR shifts to identify conformational artifacts.

- Isotopic labeling : Use N-labeled precursors to trace nitrogen environments in ambiguous regions.

- Dynamic NMR experiments : Variable-temperature NMR can reveal hindered rotation in the amide bond or perimidine ring.

- Computational modeling : Tools like Gaussian or ORCA simulate spectra under different tautomeric or protonation states .

Advanced: What strategies enable systematic exploration of structure-activity relationships (SAR) for this compound?

Answer:

To design SAR studies:

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) on the benzamide or perimidine ring to modulate electronic effects.

- Bioisosteric replacement : Replace the chloro group with trifluoromethyl (-CF) or cyano (-CN) to assess steric/electronic impacts.

- Biological assays : Test derivatives against target enzymes (e.g., kinases) using IC measurements. Correlate activity with Hammett σ values or logP calculations.

- Crystallographic docking : Map binding interactions (e.g., hydrogen bonds with perimidine NH) using PDB structures of target proteins .

Advanced: What are common challenges in reproducing synthetic protocols, and how can they be mitigated?

Answer:

- Impurity formation : Side products from incomplete coupling or hydrolysis require strict anhydrous conditions (e.g., molecular sieves).

- Catalyst degradation : Use freshly distilled triethylamine to avoid amine oxidation.

- Solvent effects : Pre-dry solvents (e.g., ethanol over MgSO) to prevent side reactions.

- Batch variability : Implement design of experiments (DoE) to statistically optimize variables (e.g., time, stoichiometry) and ensure robustness .

Basic: What computational tools are recommended for modeling the electronic properties of this compound?

Answer:

- DFT calculations : Software like Gaussian or ORCA predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., HOMO localized on perimidine ring).

- Molecular dynamics (MD) : GROMACS simulates solvation effects and conformational flexibility.

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., π-π stacking with aromatic residues) .

Advanced: How can researchers address low solubility in biological assays?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins.

- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility, which are cleaved in vivo.

- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability.

- logP optimization : Reduce hydrophobicity via substituent modification (e.g., -OH or -COOH groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.